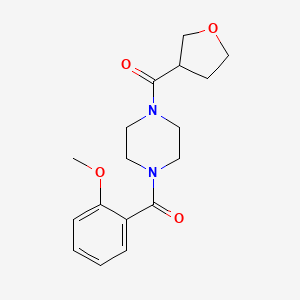
4-(3-bromo-4-methoxyphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromo-4-methoxyphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine, also known as BMTA, is a thiazole derivative that has been extensively studied for its potential therapeutic properties. This compound has shown promise in treating various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4-methoxyphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of AKT, a protein that is involved in cancer growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. In addition, this compound has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
4-(3-bromo-4-methoxyphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. It has also been extensively studied for its potential therapeutic properties, making it a well-characterized compound. However, this compound has some limitations for lab experiments. It is not very soluble in water, which may limit its use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret certain experimental results.
Future Directions
There are several future directions for research on 4-(3-bromo-4-methoxyphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine. One area of research is to further elucidate the mechanism of action of this compound. This may help to identify new therapeutic targets for the treatment of cancer and inflammation. Another area of research is to optimize the synthesis method of this compound to improve its yield and purity. This may make it more accessible for large-scale production. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials. This may help to determine its potential as a therapeutic agent for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a thiazole derivative that has shown promise in treating various diseases, including cancer and inflammation. It has been extensively studied for its potential therapeutic properties and has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 4-(3-bromo-4-methoxyphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine involves the reaction of 3-bromo-4-methoxyaniline and 3-methoxybenzaldehyde with thiourea in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain this compound in high purity. This synthesis method has been optimized and can be easily scaled up for large-scale production.
Scientific Research Applications
4-(3-bromo-4-methoxyphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic properties. It has shown promise in treating various diseases, including cancer and inflammation. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases.
properties
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-21-13-5-3-4-12(9-13)19-17-20-15(10-23-17)11-6-7-16(22-2)14(18)8-11/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKLMBOWYMDPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5973037.png)

![N-allyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5973045.png)
![2-(4-acetylphenoxy)-N-[1-(3-methoxybenzyl)-3-piperidinyl]acetamide](/img/structure/B5973053.png)
![6-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5973062.png)
![N-[4-({[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]amino}methyl)phenyl]acetamide](/img/structure/B5973069.png)
![2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine](/img/structure/B5973072.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5973080.png)
![benzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5973088.png)
![methyl 4-[5-({3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5973113.png)
![2-amino-4-(3-chlorophenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B5973116.png)
![1-(4-chlorobenzyl)-N-{2-[2-(hydroxymethyl)-1-piperidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5973123.png)
![2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5973147.png)
![1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N-(3,5-dichloro-4-hydroxyphenyl)-N'-methylimidothiocarbamate](/img/structure/B5973154.png)